7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one
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Overview
Description
7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[3,2-c]pyridine core, which is known for its biological activity, and is further modified with a 3,4-dimethoxyphenyl group and a 4-methylpiperazin-1-ylmethyl substituent.
Preparation Methods
The synthesis of 7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one typically involves multiple steps, starting from commercially available precursorsReaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-c]pyridine core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The presence of the piperazine ring enhances its ability to cross biological membranes and reach its target sites .
Comparison with Similar Compounds
Similar compounds include:
Olanzapine N-oxide: 2-Methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine 4′-N-oxide.
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
I-BRD9: A selective inhibitor of bromodomain-containing protein 9, with a similar thieno[3,2-c]pyridine core.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of 7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one.
Properties
Molecular Formula |
C22H27N3O3S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C22H27N3O3S/c1-23-7-9-25(10-8-23)13-16-12-17-21(29-16)18(14-24(2)22(17)26)15-5-6-19(27-3)20(11-15)28-4/h5-6,11-12,14H,7-10,13H2,1-4H3 |
InChI Key |
MQHHYOOUCJYAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC3=C(S2)C(=CN(C3=O)C)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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